

The Structural Elucidation of ABT-255 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABT-255 free base

Cat. No.: B1194073

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Introduction

ABT-255 is a novel 2-pyridone antibacterial agent developed by Abbott Laboratories. It is a bioisostere of 4-quinolones and has demonstrated significant promise due to its potent in vitro and in vivo activity against a broad spectrum of bacteria, including drug-susceptible and drug-resistant strains of *Mycobacterium tuberculosis*. This technical guide provides a comprehensive overview of the structural elucidation of **ABT-255 free base**, its synthesis, mechanism of action, and a summary of its key quantitative data.

Chemical Structure and Properties

ABT-255 is chemically identified as 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid. The free base has a molecular formula of $C_{21}H_{24}FN_3O_3$ and a molecular weight of 385.43 g/mol. The hydrochloride salt of ABT-255 has a molecular formula of $C_{21}H_{25}ClFN_3O_3$ and a molecular weight of 421.89 g/mol.

Table 1: Chemical Identifiers for ABT-255

Identifier	Value
CAS Number	186293-38-9 (free base)
Molecular Formula	C ₂₁ H ₂₄ FN ₃ O ₃
Molecular Weight	385.43 g/mol
InChI Key (HCl Salt)	UTKJBXOVMOQXMOU-OZIFAFRSSA-N
SMILES (HCl Salt)	<chem>CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3C(C3)F)N4CC5CCCNC5C4.Cl</chem>

While detailed primary analytical data such as NMR, IR, and mass spectrometry for the definitive structure elucidation of ABT-255 are not publicly available in the reviewed literature, the structural information is consistently reported by multiple chemical suppliers and in chemical databases. The definitive characterization data would be found in the original patent filings from Abbott Laboratories.

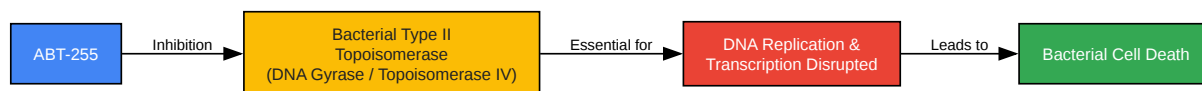
Synthesis

ABT-255 is a synthetic 2-pyridone antibacterial agent. The synthesis of 2-pyridones, which are bioisosteres of 4-quinolones, required the development of novel chemical methods as previous approaches were not suitable for producing the necessary core structures.^[1] While a detailed, step-by-step protocol for the synthesis of ABT-255 is not available in the public domain, related patents from Abbott Laboratories describe the general synthetic routes for 4-oxo-4H-quinolizine-3-carboxylic acid compounds. The synthesis would likely involve the construction of the quinolizine core followed by the addition of the cyclopropyl, fluoro, methyl, and octahydropyrrolo[3,4-b]pyridine moieties at the appropriate positions.

Mechanism of Action

ABT-255 belongs to the 2-pyridone class of antibacterial agents, which act as bacterial topoisomerase inhibitors.^[1] Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, 2-pyridones interfere with critical cellular processes, leading to bacterial cell death. Generally, DNA gyrase is the primary

target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.



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Caption: General mechanism of action for 2-pyridone antibacterial agents like ABT-255.

In Vitro and In Vivo Efficacy

ABT-255 has demonstrated potent antibacterial activity in both laboratory and animal studies.

Table 2: In Vitro Activity of ABT-255

Organism	Strain Type	MIC (mcg/mL)	Reference
Mycobacterium tuberculosis	Drug-Susceptible & Drug-Resistant	0.016-0.031	[2]

Table 3: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis

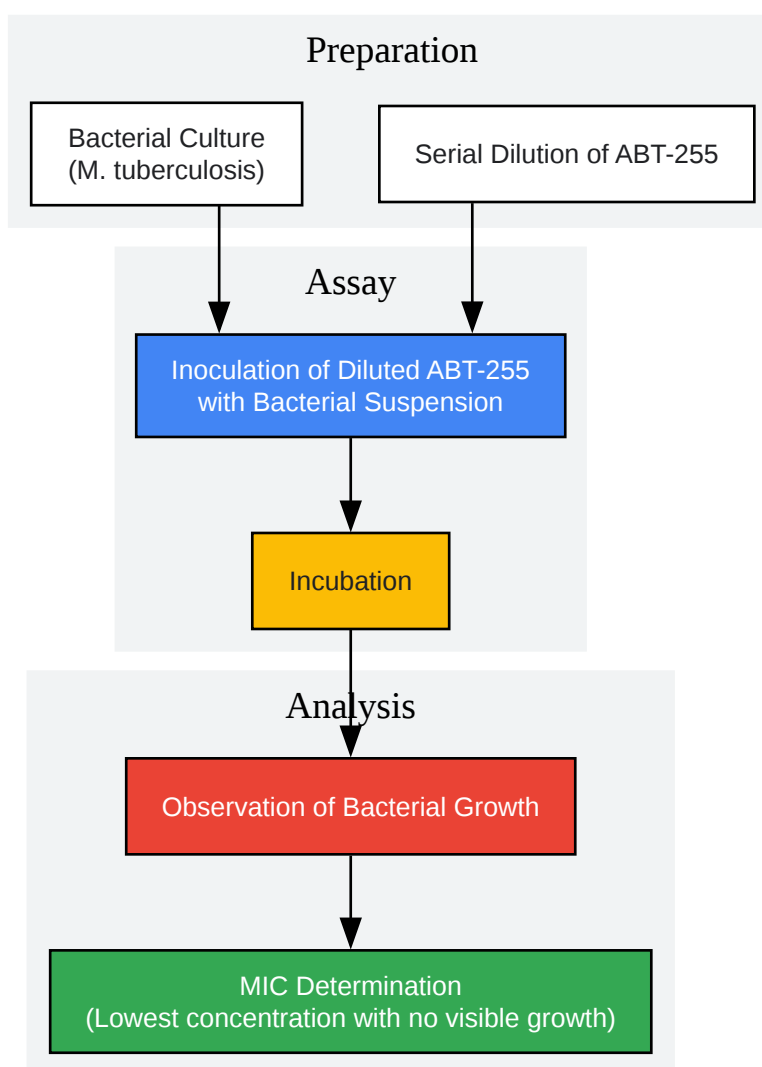
Treatment	M. tuberculosis Strain	Log10 Reduction in Lung CFU	Reference
ABT-255 (25 mg/kg/day for 4 weeks)	Drug-Susceptible	2-5	[2]
ABT-255 (25 mg/kg/day for 4 weeks)	Rifampin-Resistant	2-3	[2]

Experimental Protocols

Detailed experimental protocols for the studies that generated the above data are expected to be found in Oleksijew, A. et al. Antimicrob Agents Chemother 1998, 42(10): 2674.[2] Based on standard microbiological and pharmacological practices of the time, the following are generalized workflows for the key experiments.

In Vitro Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of ABT-255 against Mycobacterium tuberculosis was likely determined using a broth microdilution or agar dilution method.

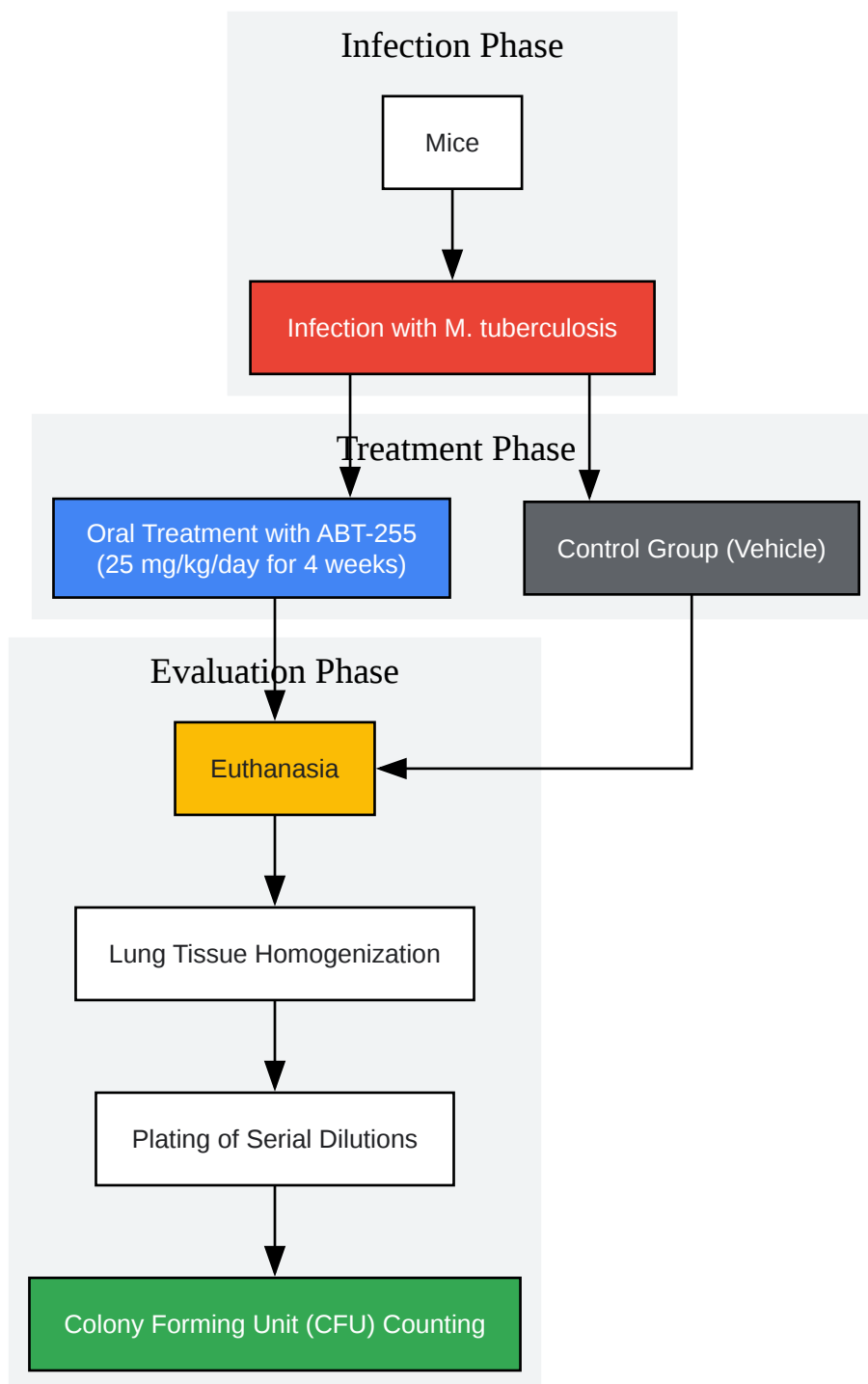


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Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Murine Model of Pulmonary Tuberculosis

The in vivo efficacy of ABT-255 was assessed in a mouse model of pulmonary tuberculosis.



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Caption: Generalized workflow for the in vivo murine model of pulmonary tuberculosis.

Conclusion

ABT-255 is a potent 2-pyridone antibacterial agent with significant activity against *Mycobacterium tuberculosis*. Its mechanism of action as a bacterial topoisomerase inhibitor places it in a well-established class of antibiotics, while its novel chemical structure offers the potential for improved efficacy and a different resistance profile compared to existing drugs. Further research into its detailed molecular interactions and clinical performance is warranted. The primary reference for the experimental data presented here, Oleksijew, A. et al. *Antimicrob Agents Chemother* 1998, 42(10): 2674, should be consulted for a more in-depth understanding of the experimental methodologies.

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References

- 1. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [The Structural Elucidation of ABT-255 Free Base: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194073#abt-255-free-base-structure-elucidation]

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